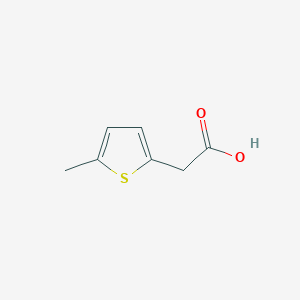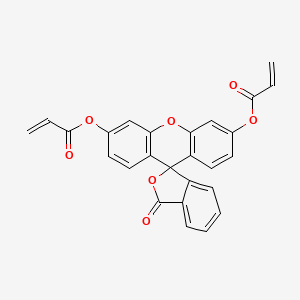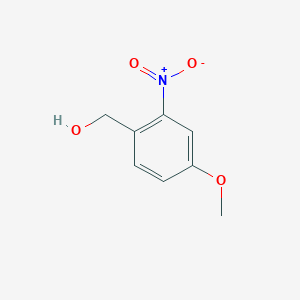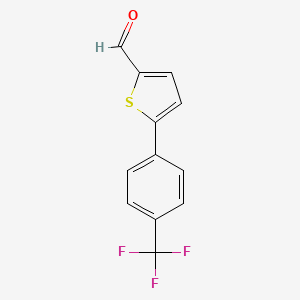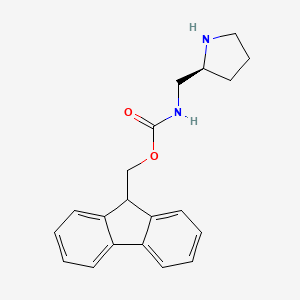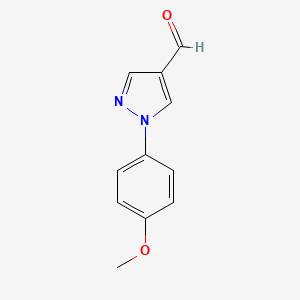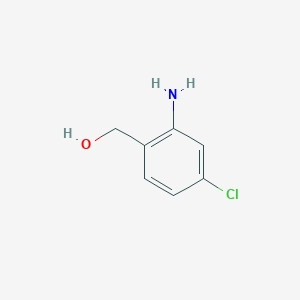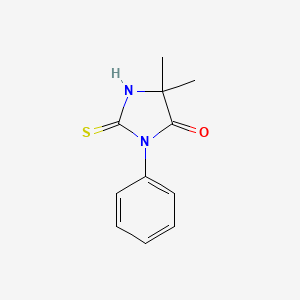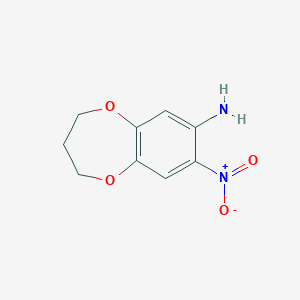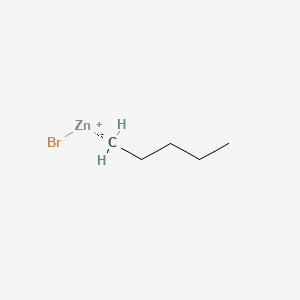
1-Pentylzinc bromide
Vue d'ensemble
Description
1-Pentylzinc bromide is an organometallic compound with the chemical formula C5H11ZnBr. It is a colorless to pale yellow liquid with a distinct odor. This compound belongs to the class of organozinc reagents, which are widely used in organic synthesis for forming carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Pentylzinc bromide is typically prepared by reacting 1-bromopentane with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organozinc compound. The general reaction is as follows: [ \text{C}5\text{H}{11}\text{Br} + \text{Zn} \rightarrow \text{C}5\text{H}{11}\text{ZnBr} ]
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors with precise control over temperature and pressure. The reaction mixture is often heated to facilitate the formation of the organozinc compound, and the product is purified by distillation or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pentylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with electrophiles to form new carbon-carbon bonds.
Coupling Reactions: It is commonly used in Negishi and Kumada-Corriu coupling reactions to form carbon-carbon bonds between an alkyl or alkenyl halide and an unsaturated carbon.
Common Reagents and Conditions:
Negishi Coupling Reaction: This reaction involves the use of palladium or nickel catalysts and is carried out under an inert atmosphere.
Kumada-Corriu Coupling Reaction: This reaction uses a Grignard reagent and an aryl or vinyl halide in the presence of a nickel or palladium catalyst.
Major Products Formed: The major products formed from these reactions are typically alkanes, alkenes, or aromatic compounds, depending on the specific reactants and conditions used.
Applications De Recherche Scientifique
1-Pentylzinc bromide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Pharmaceutical Research: It is used in the synthesis of potential drug candidates and bioactive molecules.
Mécanisme D'action
The mechanism of action of 1-pentylzinc bromide involves the formation of a carbon-zinc bond, which acts as a nucleophile in various chemical reactions. This nucleophilic carbon can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
- 1-Butylzinc bromide
- 1-Hexylzinc bromide
- 1-Octylzinc bromide
Comparison: 1-Pentylzinc bromide is unique due to its specific chain length, which affects its reactivity and the types of products formed. Compared to shorter-chain organozinc compounds like 1-butylzinc bromide, this compound may offer different steric and electronic properties, leading to variations in reaction outcomes. Longer-chain compounds like 1-hexylzinc bromide and 1-octylzinc bromide may exhibit different solubility and reactivity profiles.
Propriétés
IUPAC Name |
bromozinc(1+);pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMWKWOZHMGSHS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[CH2-].[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


